2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid
Description
2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid is a substituted acetic acid derivative featuring a methoxy group and a 3-methylthiophene ring. The methoxy group acts as an electron-donating substituent, influencing electronic properties such as carbocation stabilization during reactions like electrodecarboxylation .
Properties
IUPAC Name |
2-methoxy-2-(3-methylthiophen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-5-3-4-12-7(5)6(11-2)8(9)10/h3-4,6H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGOLMEKMDERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHOS
- Molecular Weight : 224.28 g/mol
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Inhibition of Enzymatic Activity : Compounds containing methoxy and thiophene groups have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurochemical processes and has implications in neurodegenerative diseases like Parkinson's disease .
- Anticancer Properties : The presence of methoxy groups has been associated with enhanced anticancer activity by modulating signaling pathways such as NF-κB and STAT3, which are critical in cancer cell proliferation and survival .
In Vitro Studies
Several studies have assessed the biological activity of this compound through various assays:
- Cytotoxicity Assays :
- Enzyme Inhibition Assays :
Case Studies
A notable study evaluated the effects of similar methoxy-substituted compounds on cancer cell lines. The findings revealed that modifications to the thiophene ring significantly impacted the anticancer efficacy, highlighting the importance of structural optimization in drug design .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 2-methoxy-2-(3-methylthiophen-2-yl)acetic acid with structurally related compounds:
Key Observations :
- Methoxy vs. Amino Groups: The methoxy group in the target compound provides electron-donating effects without introducing H-bond donors, favoring passive diffusion across membranes compared to the amino analog .
- Thiophene vs.
- Fluorine Substitution : The fluoro analog exhibits higher electronegativity, which may alter binding affinity to targets like ion channels or enzymes .
Pharmacological Activity Comparisons
Compounds with structural similarities demonstrate diverse pharmacological profiles:
Key Insights :
- Methoxy Group Impact : While the target compound lacks direct activity data, analogs with methoxy groups (e.g., 2-methoxy-2-(naphthalen-2-yl)acetic acid) show carbocation stabilization, suggesting utility in electrophilic reactions or prodrug design .
- Thiophene vs. Phenylpiperazine: Hybrids with phenylpiperazine moieties (e.g., compound 62b) exhibit potent anticonvulsant activity, but the thiophene core in the target compound may shift selectivity toward antinociceptive pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
